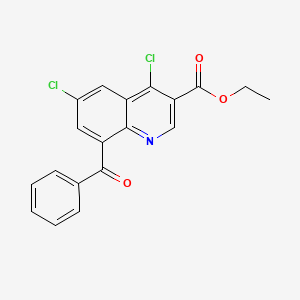
(Z)-3-(5-(4-甲基苯基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-N'-苯基丙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one of interest, often involves the condensation of appropriate aldehydes with thiazolidinone under reflux conditions, using reagents like thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. Patel et al. (2010) synthesized similar compounds by refluxing for 8 hours under these conditions, indicating a method that could be applicable for the synthesis of our compound of interest (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, revealing significant insights into their supramolecular arrangements. For instance, Delgado et al. (2005) explored the hydrogen-bonded dimers, chains of rings, and complex sheets formed by similar thiazolidinone derivatives, which could provide a basis for understanding the structural features of our specific compound (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, contributing to their broad utility in synthetic chemistry. They can participate in nucleophilic substitution, Knoevenagel condensation, and other reactions enabling the synthesis of a wide array of derivatives with diverse biological activities. Pansare and Shinde (2015) synthesized derivatives through nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility of thiazolidinones (Pansare & Shinde, 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Research by Delgado et al. (2006) on similar compounds provides insight into how these physical properties can be deduced, particularly through the examination of hydrogen-bonded dimers and the effects of different interactions on the crystalline structures of these compounds (Delgado et al., 2006).
Chemical Properties Analysis
The chemical properties of thiazolidinones, including their reactivity, stability, and interactions with various reagents, are key to their application in medicinal chemistry and other fields. The study by Trotsko et al. (2018) on the antibacterial activity of thiazolidinone derivatives showcases their chemical behavior against biological targets, providing a glimpse into their broader chemical properties (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
科学研究应用
抗肿瘤活性
该化合物是2,4-噻唑烷二酮(TZD)类的一部分,以其多样的药理活性而闻名,包括抗肿瘤性质。 TZD衍生物与不同的结构片段整合,以开发一系列针对临床疾病的前导分子。该综述强调了在2,4-TZD核心的结构修饰的重要性,特别是在N-3和C-5位置,以增强其抗肿瘤活性。 TZD核心的多功能性和新颖的作用方式使其成为药物化学家瞄准癌症和其他疾病的焦点(Singh等,2022年)。
生物潜力和合成发展
对1,3-噻唑烷-4-酮及其功能化类似物,包括2,4-噻唑烷二酮(格列酮),进行全面的合成和探索,具有重要的药理学意义。这些化合物已经成为商业药物的一部分,表明在药物化学领域有着光明的未来。该综述还涉及结构和生物性质,包括针对各种疾病的潜在活性,并着重介绍了这些化合物的绿色合成,标志着朝着环境意识迈出了一步(Santos et al., 2018)。
作用机制
安全和危害
属性
IUPAC Name |
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(26)27-17)12-11-18(24)22-21-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3,(H,22,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXWRZAQQRFPN-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

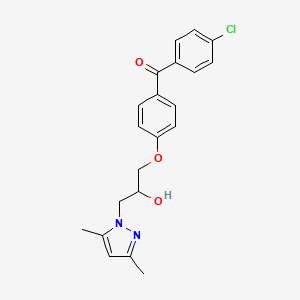
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
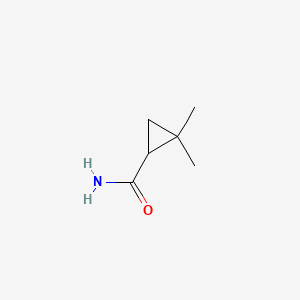
![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)
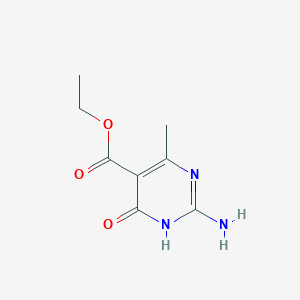
![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)

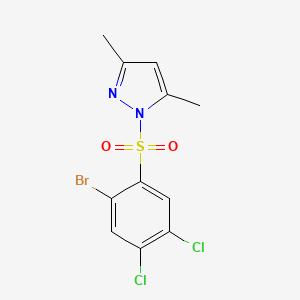
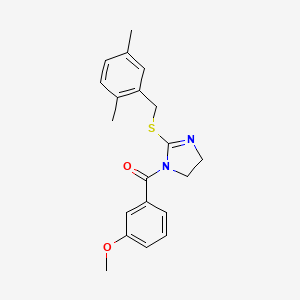
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)
